Fmoc-D-3-Cyanophenylalanine (CAS 205526-37-0) is a specialized, unnatural amino acid derivative widely utilized in solid-phase peptide synthesis (SPPS). Featuring a D-stereocenter and a meta-substituted cyano group, this compound serves a dual purpose: it imparts high proteolytic stability to resulting peptidomimetics and acts as an intrinsic, non-perturbing infrared (IR) and fluorescence probe. The Fmoc protecting group ensures seamless integration into standard Fmoc/tBu SPPS workflows. For procurement teams and synthetic chemists, this building block is critical when designing therapeutic peptides that require both extended in vivo half-lives and precise biophysical tracking capabilities without the steric bulk of large extrinsic fluorophores [1].
Substituting Fmoc-D-3-Cyanophenylalanine with its L-enantiomer or positional isomers (like 4-cyano) fundamentally compromises both therapeutic and analytical objectives. Replacing the D-enantiomer with Fmoc-L-3-Cyanophenylalanine reinstates susceptibility to endogenous proteases, drastically reducing the peptide's biological half-life. Furthermore, substituting the meta-cyano (3-CN) group with a para-cyano (4-CN) group alters the transition dipole moment orientation and the steric profile of the side chain [1]. In structure-activity relationship (SAR) studies, such as those targeting the NLRP3 inflammasome or integrin receptors, this positional shift can abolish receptor binding affinity [2]. Therefore, exact procurement of the D-3-cyano configuration is mandatory for maintaining both enzymatic stability and precise spatial geometry.
The incorporation of D-amino acids is a proven strategy to evade proteolytic degradation. Peptides synthesized with Fmoc-D-3-Cyanophenylalanine exhibit significantly enhanced stability against endogenous proteases compared to those using Fmoc-L-3-Cyanophenylalanine. While L-peptides are often rapidly cleaved (half-lives often <1 hour in serum), the D-configuration effectively blocks recognition by stereospecific proteases, extending half-lives to several hours or days depending on the sequence[1].
| Evidence Dimension | Proteolytic stability / Serum half-life |
| Target Compound Data | Extended half-life (often >10-fold increase) due to D-configuration |
| Comparator Or Baseline | Fmoc-L-3-Cyanophenylalanine (rapidly degraded, <1 hr half-life) |
| Quantified Difference | >10x increase in enzymatic half-life |
| Conditions | In vivo or serum stability assays |
Procurement of the D-enantiomer is essential for developing peptide therapeutics that require sustained in vivo activity and resistance to premature enzymatic clearance.
The 3-cyano group provides a distinct vibrational signature in the 'transparent window' of protein IR spectra (1800–2500 cm⁻¹). Specifically, the nitrile stretch occurs at approximately 2220–2230 cm⁻¹, a region free from background interference by standard amino acids or water. Additionally, 3-cyanophenylalanine possesses intrinsic fluorescence with a quantum yield comparable to tyrosine and tryptophan (approx. 0.10-0.15). In contrast, unsubstituted Fmoc-D-Phenylalanine lacks this IR signature and exhibits significantly weaker, less red-shifted fluorescence[1].
| Evidence Dimension | IR stretching frequency and Fluorescence Quantum Yield |
| Target Compound Data | Sharp IR peak at ~2220-2230 cm⁻¹; Quantum yield ~0.10-0.15 |
| Comparator Or Baseline | Fmoc-D-Phenylalanine (No IR peak in 1800-2500 cm⁻¹ region; lower quantum yield) |
| Quantified Difference | Introduction of a background-free IR probe and enhanced fluorescence |
| Conditions | Biophysical characterization in aqueous buffer |
Enables dual-mode (IR and fluorescence) tracking of peptide conformation and local environment without attaching bulky, structure-disrupting external fluorophores.
While 3-cyanophenylalanine and 4-cyanophenylalanine share similar molar absorptivities, their geometric differences are critical. The meta-cyano group (3-CN) projects at a ~60° angle relative to the para-cyano (4-CN) group. This alters the transition dipole moment vector, which directly impacts the orientation factor (κ²) in Förster resonance energy transfer (FRET) calculations. Furthermore, in targeted ligand design (e.g., NLRP3 or integrin inhibitors), the meta-position can exploit specific sub-pocket interactions that the para-position sterically clashes with [1].
| Evidence Dimension | Side-chain geometry and Transition Dipole Angle |
| Target Compound Data | Meta-substitution (projects at ~60° from para axis) |
| Comparator Or Baseline | Fmoc-D-4-Cyanophenylalanine (Para-substitution, projects along the phenyl-Cγ axis) |
| Quantified Difference | ~60° shift in dipole orientation and steric projection |
| Conditions | FRET structural mapping and receptor docking studies |
Accurate procurement of the 3-CN isomer is required when the specific meta-geometry is necessary for receptor binding or precise biophysical distance measurements.
Utilizing the D-configuration to synthesize biologically active peptidomimetics (such as integrin ligands or NLRP3 inhibitors) that require extended serum half-lives for in vivo efficacy[1].
Incorporation into peptide sequences to serve as a dual IR and fluorescent probe, allowing researchers to monitor local environmental changes, hydration states, and conformational dynamics without perturbing the native structure [2].
Pairing with other fluorophores (like tryptophan) to measure intra- or inter-molecular distances in proteins, where the specific transition dipole orientation of the 3-cyano group is required for accurate FRET calculations[2].
Serving as a chiral building block for the synthesis of complex small molecules or cyclic peptides where the meta-cyano group engages in specific hydrogen bonding or dipole interactions within a target receptor pocket[1].